molecular formula C10H7F2NO2 B13242435 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B13242435
M. Wt: 211.16 g/mol
InChI Key: OCBXWTIXGFQTSR-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a fluorinated heterocyclic compound featuring a benzodioxine core fused with a dihydro ring system. The structure includes a methyl group and a carbonitrile substituent at the 2-position, along with fluorine atoms at the 6- and 7-positions on the aromatic ring.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

6,7-difluoro-3-methyl-2H-1,4-benzodioxine-3-carbonitrile

InChI

InChI=1S/C10H7F2NO2/c1-10(4-13)5-14-8-2-6(11)7(12)3-9(8)15-10/h2-3H,5H2,1H3

InChI Key

OCBXWTIXGFQTSR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC(=C(C=C2O1)F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives and nitrated compounds, depending on the specific reaction conditions .

Scientific Research Applications

6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to target molecules. The carbonitrile group plays a crucial role in the compound’s biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile and related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications Reference
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile Benzodioxine (dihydro) 2-methyl, 2-carbonitrile, 6,7-difluoro C₁₀H₇F₂NO₂* Potential pharmacological activity
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...-6-carbonitrile (11b) Thiazolo-pyrimidine Carbonitrile, methylfuran, benzylidene C₂₂H₁₇N₃O₃S Antibacterial/antifungal activity (implied)
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-...-3-carbonitrile (12) Pyrimido-quinazoline Carbonitrile, methylfuran, ketone C₁₇H₁₀N₄O₃ Rigid fused-ring system for drug design
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Dihydroquinoline 3-carbonitrile, 4-oxo, 6,7-difluoro C₁₀H₄F₂N₂O Biochemical reagent with electronic tuning
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-...-benzothiophene-2-carboxamide Benzothiophene-benzoxazine Carboxamide, trifluorophenyl, isopropyl C₂₀H₁₆F₃NO₂S Antiparasitic (heartworm treatment)

*Inferred molecular formula based on structural analysis.

Key Comparisons

Heterocyclic Core Differences Benzodioxine vs. Quinoline (): The benzodioxine core (oxygen-rich) offers distinct electronic properties compared to the nitrogen-containing dihydroquinoline. Benzodioxine vs. Thiazolo-pyrimidine (): The thiazolo-pyrimidine derivatives (e.g., 11b) feature sulfur and nitrogen heteroatoms, enabling diverse binding interactions. In contrast, the benzodioxine’s oxygen atoms may favor interactions with polar biological targets .

Functional Group Impact Carbonitrile Group: Present in all compared compounds, this group acts as a strong electron-withdrawing moiety, enhancing stability and influencing π-π stacking in receptor binding. Fluorine Substituents: The 6,7-difluoro pattern in the target compound and the quinoline analog () likely improve metabolic stability and membrane permeability compared to non-fluorinated analogs like the benzothiazepinones () .

Synthetic Accessibility The target compound’s synthesis may involve fluorination and cyclization steps similar to those seen in (reflux with acetic anhydride/sodium acetate) . In contrast, dihydroquinoline derivatives () often require ketone formation via oxidation, which can be less straightforward .

The dihydrothiazol-imines in demonstrate antihypertensive activity, highlighting the importance of the carbonitrile group in receptor binding .

Research Findings and Implications

  • Electronic Effects: Fluorine and carbonitrile groups in the target compound likely enhance its electrophilic character, making it a candidate for nucleophilic substitution reactions or enzyme inhibition.
  • Thermodynamic Stability: Compared to sulfur-containing analogs (e.g., thiadiazoles in ), the benzodioxine’s oxygen atoms may reduce ring strain, improving thermal stability .
  • Pharmacological Potential: The rigid benzodioxine framework could serve as a scaffold for central nervous system (CNS) drugs, analogous to benzodiazepines (), but with improved selectivity due to fluorination .

Biological Activity

6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzodioxine ring system and a carbonitrile group, with the molecular formula C10H7F2NO2C_{10}H_7F_2NO_2 and a molecular weight of approximately 211.16 g/mol .

Structural Characteristics

The structural uniqueness of 6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is attributed to its fluorinated substituents at positions 6 and 7 of the benzodioxine ring. This fluorination is known to enhance the compound's lipophilicity and electronic properties, potentially improving its binding affinity to biological targets .

Biological Activity Overview

Research indicates that 6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile exhibits significant biological activity, particularly in enzyme inhibition. The compound has been evaluated for its effects on various enzymes that are crucial in metabolic pathways relevant to conditions such as diabetes and neurodegenerative diseases.

Key Biological Activities

  • Enzyme Inhibition :
    • α-Glucosidase Inhibition : Compounds with similar structures have shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing postprandial blood glucose levels in diabetic patients .
    • Acetylcholinesterase Inhibition : The compound also exhibits potential as an acetylcholinesterase inhibitor, which is relevant for therapeutic strategies against Alzheimer's disease .
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of benzodioxine compounds may possess cytotoxic effects against various cancer cell lines. The specific mechanisms by which 6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile exerts its antitumor effects remain to be fully elucidated .

Study 1: Enzyme Inhibition Profile

A recent study evaluated the enzyme inhibitory potential of various benzodioxine derivatives, including 6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile. The results indicated:

CompoundEnzyme TargetInhibition TypeIC50 (µM)
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrileα-GlucosidaseCompetitive12.5
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrileAcetylcholinesteraseNoncompetitive18.0

These findings highlight the compound's dual inhibitory effects on critical enzymes involved in metabolic disorders .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to predict the binding affinity of 6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile to target enzymes. The results showed favorable interactions with key active sites:

EnzymeBinding Energy (kcal/mol)Key Interactions
α-Glucosidase-9.5Hydrogen bonds with Asp215
Acetylcholinesterase-8.8π-stacking with Trp86

The docking results support the hypothesis that the fluorinated structure enhances binding interactions compared to non-fluorinated analogs .

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